(2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid
Description
(2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a phenyl substituent at the 5-position of the five-membered ring. Key properties include:
Properties
IUPAC Name |
(2R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(9-10-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTXMICUZGOWDF-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC[C@@H]1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589230 | |
| Record name | (5S)-1-(tert-Butoxycarbonyl)-5-phenyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158706-46-8 | |
| Record name | (5S)-1-(tert-Butoxycarbonyl)-5-phenyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,5S)-1-[(tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via nucleophilic substitution or coupling reactions.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors for improved efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2.1. Synthesis of Bioactive Compounds
Boc-protected amino acids like (2R,5S)-1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid are crucial intermediates in the synthesis of various bioactive compounds. Their ability to undergo deprotection under mild conditions makes them valuable for constructing complex molecules.
Case Study:
In a study published in Organic Letters, researchers utilized Boc-protected amino acids in the synthesis of peptide-based drugs, demonstrating the efficiency of using this compound as a building block for therapeutic agents targeting neurodegenerative diseases .
2.2. Development of Anticancer Agents
The compound has shown potential as a precursor for developing anticancer agents. Its structural features allow for modifications that enhance biological activity against cancer cells.
Data Table: Anticancer Activity
| Compound | Activity (IC50) | Reference |
|---|---|---|
| Boc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid | 15 µM | |
| Modified derivative | 5 µM | Journal of Medicinal Chemistry |
3.1. Asymmetric Synthesis
The chiral nature of this compound makes it an excellent candidate for asymmetric synthesis processes. It can serve as a chiral auxiliary or ligand in various reactions.
Example Reaction:
In a recent publication, the compound was employed in a catalytic asymmetric reaction to synthesize chiral amines with high enantioselectivity .
Mechanism of Action
The mechanism of action of (2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active pyrrolidine carboxylic acid, which can then interact with enzymes or receptors. The phenyl group may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine Derivatives with Varied Substituents
a. (2S,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid
- Molecular Formula: C₁₁H₁₉NO₄
- Molecular Weight : 229.27 g/mol
- CAS Number : 334769-80-1
- Key Differences :
b. (2S,5R)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid
c. (2S,5S)-1-(tert-Butoxycarbonyl)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid
Piperidine Analogs
a. (2R,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid
- Molecular Formula: C₁₁H₁₈FNO₄
- Molecular Weight : 247.27 g/mol
- CAS Number : N/A
- Key Differences: Six-membered piperidine ring vs. pyrrolidine. Lower molecular weight (247.27 vs. 291.34 g/mol) .
Structural and Functional Analysis
Impact of Substituents
| Compound | Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound | Phenyl | 291.34 | High hydrophobicity, chiral specificity |
| (2S,5S)-5-methyl analog | Methyl | 229.27 | Reduced steric bulk, improved solubility |
| (2S,5S)-4-methoxyphenyl analog | 4-Methoxyphenyl | 321.4 | Enhanced solubility, electron-rich ring |
| Piperidine-5-fluoro analog | Fluorine | 247.27 | Increased metabolic stability |
Stereochemical Effects
- The (2R,5S) configuration of the target compound is critical for interactions with chiral biological targets.
- Stereoisomers like (2S,5R)-5-phenylpyrrolidine show divergent binding affinities, as seen in receptor-ligand studies .
Biological Activity
(2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid, commonly referred to as Boc-5-phenylpyrrolidine-2-carboxylic acid, is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C16H21NO4
- Molecular Weight : 291.34 g/mol
- CAS Number : 158706-46-8
- IUPAC Name : this compound
The compound features a pyrrolidine ring substituted with a phenyl group and a tert-butoxycarbonyl group, which influences its solubility and reactivity.
Research indicates that compounds similar to this compound may interact with various biological targets. For instance, structure-activity relationship studies have shown that modifications in the molecular structure can significantly affect the inhibitory potency against enzymes like cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are implicated in pain and inflammation pathways .
Analgesic and Anti-inflammatory Effects
Studies have suggested that derivatives of this compound may exhibit analgesic and anti-inflammatory properties. The inhibition of cPLA2α and FAAH has been linked to reduced pain sensation and inflammation. For example, dual inhibitors targeting these enzymes have been shown to provide enhanced therapeutic effects compared to selective inhibitors .
Neuroprotective Properties
Emerging evidence indicates that related compounds may also possess neuroprotective effects. These effects are hypothesized to arise from the modulation of endocannabinoid signaling pathways, which play a crucial role in neuroprotection and pain management .
Case Studies
-
Study on Enzyme Inhibition :
A study evaluated the potency of various compounds against cPLA2α and FAAH. It was found that certain modifications to the Boc group significantly enhanced inhibitory activity, suggesting a promising avenue for developing new analgesic agents . -
Neuroprotective Effects :
Another investigation explored the neuroprotective potential of pyrrolidine derivatives in models of neurodegeneration. The results indicated significant protection against neuronal cell death, highlighting the therapeutic potential of this class of compounds in treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What are the primary synthetic routes for (2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid, and how can stereochemical purity be ensured during synthesis?
Methodological Answer: The synthesis typically involves:
- Step 1 : Preparation of the pyrrolidine backbone via cyclization of a substituted proline precursor.
- Step 2 : Introduction of the tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate under basic conditions.
- Step 3 : Resolution of stereoisomers via chiral HPLC or enzymatic kinetic resolution to isolate the (2R,5S) configuration.
Q. Key Considerations :
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- NMR identifies phenyl protons (δ 7.2–7.4 ppm) and pyrrolidine ring protons (δ 3.0–4.0 ppm).
- NMR confirms the Boc carbonyl (δ ~155 ppm) and carboxylic acid (δ ~175 ppm) groups.
- Infrared Spectroscopy (IR) :
- Peaks at ~1700 cm (C=O stretch) and ~3300 cm (O-H stretch) validate functional groups.
- High-Resolution Mass Spectrometry (HRMS) :
- Exact mass matching (<5 ppm error) confirms molecular formula (e.g., CHNO) .
Q. How can X-ray crystallography be applied to resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
- Crystal Growth : Use slow evaporation in solvents like ethanol/water mixtures to obtain single crystals.
- Data Collection : Employ a diffractometer (e.g., Cu-Kα radiation) to collect intensity data.
- Refinement : Use SHELXL for structure solution and refinement. The Flack parameter () or Rogers’ η () can validate absolute configuration.
Q. What are common side reactions during Boc protection, and how can they be mitigated?
Methodological Answer:
Q. How should researchers handle solubility challenges in polar solvents during crystallization?
Methodological Answer:
- Solvent Screening : Test binary mixtures (e.g., DCM/hexane, THF/water) to balance polarity.
- Additives : Introduce co-solvents like acetic acid (<5%) to enhance solubility.
- Temperature Gradients : Use slow cooling (1°C/min) to promote nucleation .
Advanced Research Questions
Q. How can contradictory NOE (Nuclear Overhauser Effect) data be resolved when assigning the (2R,5S) configuration?
Methodological Answer:
- Dynamic NMR : Analyze variable-temperature NMR to detect conformational equilibria affecting NOE cross-peaks.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict stable conformers and compare with experimental NOEs .
- Crystallographic Validation : Cross-reference with X-ray data to resolve ambiguities .
Q. What advanced chromatographic methods are suitable for separating diastereomeric byproducts in large-scale synthesis?
Methodological Answer:
- Chiral Stationary Phases (CSPs) : Use cellulose- or amylose-based columns (e.g., Chiralpak IA/IB) with heptane/ethanol gradients.
- Supercritical Fluid Chromatography (SFC) : Optimize CO/methanol modifiers for faster separation and higher resolution .
Q. How can researchers quantitatively analyze trace enantiomeric impurities (<0.1%) in the final product?
Methodological Answer:
- Chiral Derivatization : Use Marfey’s reagent to convert enantiomers into diastereomers for LC-MS analysis.
- Capillary Electrophoresis (CE) : Employ cyclodextrin-based buffers for high-sensitivity separation (LOD: 0.01%) .
Q. What computational tools are effective for predicting the compound’s reactivity in peptide coupling reactions?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate transition states to assess steric effects of the phenyl and Boc groups.
- Density Functional Theory (DFT) : Calculate activation energies for coupling with amino acid esters (e.g., HATU/DIPEA conditions) .
Q. How can time-resolved crystallography elucidate conformational changes during solid-state stability studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
